1-Benzyl-3-phenyl-1H-pyrrole
Description
Significance of Pyrrole (B145914) Heterocycles in Organic Chemistry and Materials Science
Pyrrole, first isolated from coal tar in 1834, is a fundamental building block in a vast array of natural and synthetic compounds. ontosight.ainumberanalytics.com Its electron-rich nature makes it highly reactive and versatile, forming the basis for many important biological molecules like heme, the oxygen-carrying component of hemoglobin, and chlorophyll, the pigment essential for photosynthesis. ontosight.airesearchgate.net The pyrrole ring system is also a crucial component of nucleic acids, which carry the genetic code. britannica.com
Beyond its biological significance, the pyrrole framework is integral to the development of advanced materials. The ability of pyrrole to form stable, electrically conducting polymers (polypyrroles) has led to their use in innovative applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.netnumberanalytics.comacs.org The unique electronic properties of pyrrole derivatives continue to drive research in materials science, with a focus on creating novel semiconducting materials. acs.org
Scope and Relevance of Research on N-Substituted Phenylpyrroles
The introduction of substituents onto the pyrrole ring dramatically expands its chemical diversity and potential applications. N-substituted phenylpyrroles, a class of compounds that includes 1-Benzyl-3-phenyl-1H-pyrrole, are of particular interest. The "N-substituent," in this case a benzyl (B1604629) group, and the phenyl group at the 3-position significantly influence the molecule's properties and reactivity.
Research into N-substituted phenylpyrroles has yielded compounds with a range of important biological activities. For instance, phenylpyrrole analogues have been developed as potent antifungal agents, inspired by the natural product pyrrolnitrin. nih.govresearchgate.net These synthetic analogues have found use in agriculture to protect crops from fungal diseases. nih.gov The exploration of different substituents on the phenyl and pyrrole rings continues to be a vibrant area of research, with the goal of discovering new therapeutic agents and materials with tailored properties. nih.gov
Historical Context and Evolution of Research on this compound and Related Analogues
The synthesis of pyrrole derivatives has a rich history, with foundational methods like the Paal-Knorr synthesis, first reported in 1884, still being widely used and adapted today. tandfonline.comwikipedia.orgrgmcet.edu.in This reaction involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia (B1221849) to form the pyrrole ring. organic-chemistry.orgalfa-chemistry.com Over the years, numerous modifications have been developed to improve the efficiency and environmental friendliness of this classic transformation. tandfonline.comrgmcet.edu.in
Another significant contribution to pyrrole synthesis came from Rolf Huisgen with the development of the Huisgen 1,3-dipolar cycloaddition and the Huisgen pyrrole synthesis. scripps.eduwikipedia.orgorganic-chemistry.org These methods provide alternative routes to construct the pyrrole ring and have broadened the scope of accessible pyrrole derivatives. More recently, modern techniques such as visible-light-induced photocatalytic cycloadditions have emerged, offering metal-free and efficient pathways to highly functionalized pyrroles. nih.gov
Properties
CAS No. |
53646-88-1 |
|---|---|
Molecular Formula |
C17H15N |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-benzyl-3-phenylpyrrole |
InChI |
InChI=1S/C17H15N/c1-3-7-15(8-4-1)13-18-12-11-17(14-18)16-9-5-2-6-10-16/h1-12,14H,13H2 |
InChI Key |
FDBFNBVGRQBZGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 Benzyl 3 Phenyl 1h Pyrrole
Classical Pyrrole (B145914) Synthesis Approaches and Adaptations
Traditional methods for pyrrole synthesis, developed over a century ago, remain cornerstones of heterocyclic chemistry. Their adaptability and robustness have allowed for numerous modifications to improve efficiency, yield, and reaction conditions. nih.gov
Paal-Knorr Condensation and Modified Protocols
The Paal-Knorr synthesis is arguably the most direct and widely used method for preparing pyrroles. rgmcet.edu.inwikipedia.org In its classic form, the reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under acidic conditions, to generate the corresponding pyrrole via a double condensation and subsequent dehydration. wikipedia.orgorganic-chemistry.orguctm.edu For the synthesis of 1-benzyl-3-phenyl-1H-pyrrole, the logical precursors would be 1-phenyl-1,4-butanedione and benzylamine.
The mechanism proceeds via the initial formation of a hemiaminal upon attack of the amine on a protonated carbonyl group. uctm.edu A second intramolecular attack forms a 2,5-dihydroxytetrahydropyrrole intermediate, which then undergoes dehydration to yield the aromatic pyrrole ring. wikipedia.orguctm.edu
While effective, the traditional Paal-Knorr reaction can be limited by harsh conditions, such as prolonged heating in strong acid, which may not be suitable for sensitive substrates. rgmcet.edu.inresearchgate.net Consequently, numerous modified protocols have been developed to circumvent these issues. Modern adaptations focus on milder catalysts, solvent-free conditions, and greener reaction media.
Key Modifications to the Paal-Knorr Synthesis:
| Modification Type | Catalyst/Conditions | Key Advantages |
| Catalyst- and Solvent-Free | Simple stirring at room temperature | Environmentally friendly ("green"), avoids toxic catalysts and solvents, simplified work-up. rsc.org |
| Lewis Acid Catalysis | MgI₂, FeCl₃, Bi(NO₃)₃, Sc(OTf)₃ | Milder conditions, often faster reaction times, and improved yields compared to Brønsted acids. uctm.eduresearchgate.netorganic-chemistry.org |
| Heterogeneous Catalysis | Alumina (B75360) (e.g., CATAPAL 200), Silica Sulfuric Acid | Catalyst is easily recoverable and reusable, simple product separation, suitable for solvent-free reactions. rgmcet.edu.inmdpi.com |
| Aqueous Media | Water at 100°C | Avoids organic solvents, can act as both solvent and catalyst, environmentally benign. researchgate.net |
| Microwave-Assisted | Various catalysts | Significant reduction in reaction times, often leading to higher yields. organic-chemistry.org |
For instance, a solvent-free Paal-Knorr reaction catalyzed by commercially available alumina has been shown to be highly efficient for producing N-substituted pyrroles, including N-benzyl derivatives, with yields often exceeding 90%. mdpi.com Similarly, conducting the reaction in water at reflux temperature is another green alternative that can produce N-benzyl-2,5-dimethyl-1H-pyrrole in 96% yield, demonstrating the viability for N-benzyl substitution. researchgate.net
Hantzsch Pyrrole Synthesis and Continuous Flow Adaptations
The Hantzsch pyrrole synthesis is another classical, multicomponent approach that involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. wikipedia.orgnih.gov Although historically underutilized due to often low yields in batch processes, its modularity makes it a powerful tool for creating highly substituted pyrroles. nih.govscispace.com To synthesize a this compound derivative using this method, the key components would be benzylamine, an appropriate α-haloketone (e.g., 2-bromo-1-phenylethanone), and a β-ketoester.
The reaction mechanism initiates with the formation of an enamine from the β-ketoester and the primary amine. wikipedia.org This enamine then attacks the α-haloketone, followed by cyclization and dehydration to form the pyrrole ring. wikipedia.org
A significant modern adaptation of the Hantzsch synthesis is its implementation in continuous flow chemistry. wikipedia.org This technology leverages microreactors to offer precise control over reaction parameters like temperature and residence time, leading to rapid and efficient synthesis with minimal byproducts. syrris.com Flow chemistry can produce libraries of substituted pyrroles with reaction times often around 8 minutes. wikipedia.org In one example, the synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid using a continuous flow setup gave a 65% yield, which was significantly higher than the 40% yield obtained from a comparable in-flask batch synthesis. syrris.com This demonstrates the power of flow chemistry to improve the efficiency of the classical Hantzsch reaction. syrris.com
Advantages of Continuous Flow Hantzsch Synthesis:
| Feature | Description |
| Efficiency | Short reaction times and higher yields compared to batch processes. syrris.com |
| Automation | Allows for rapid library synthesis and high-throughput screening. syrris.com |
| Safety | Small reaction volumes and excellent heat transfer minimize risks associated with exothermic reactions. |
| In Situ Processing | Byproducts, such as HBr, can be utilized in situ for subsequent steps like ester hydrolysis. nih.govscispace.com |
Münchnone-Based Cycloadditions for Pyrrole Ring Formation
A more advanced classical approach involves the 1,3-dipolar cycloaddition of münchnones with suitable dipolarophiles. acs.org Münchnones are mesoionic heterocyclic compounds (oxazolium-5-olates) that can be generated in situ from the cyclodehydration of N-acyl-α-amino acids. When reacted with alkynes, münchnones undergo a cycloaddition reaction followed by the extrusion of carbon dioxide to afford highly substituted pyrroles. acs.orgresearchgate.net
For the synthesis of this compound, a potential pathway would involve the formation of a münchnone from N-benzyl-N-(phenylacetyl)glycine. This münchnone intermediate would then react with a dipolarophile like acetylene (B1199291) or a synthetic equivalent in a [3+2] cycloaddition. The initial cycloadduct would subsequently lose CO₂ to yield the desired this compound. The regioselectivity of the cycloaddition is a critical factor and is influenced heavily by steric and electronic effects of the substituents on both the münchnone and the alkyne. researchgate.net
Advanced and Catalytic Synthesis Techniques
Modern synthetic chemistry has introduced a range of catalytic methods that offer novel pathways to pyrrole derivatives, often with high efficiency and selectivity under mild conditions.
One-Pot Multicomponent Coupling Reactions
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. rsc.orgnih.govrsc.org The Hantzsch synthesis is a prime example of a three-component reaction. researchgate.net
More advanced MCRs often rely on transition metal catalysis. For instance, dirhodium(II) salts can catalyze a three-component reaction between an imine (or its precursors), a diazo compound like diazoacetonitrile, and an activated alkyne. nih.gov In this process, the rhodium catalyst facilitates the decomposition of the diazo compound to generate a rhodium-associated carbene, which then reacts with the imine to form a transient azomethine ylide. This ylide is a 1,3-dipole that undergoes a cycloaddition with the alkyne dipolarophile to construct the pyrrole ring in a highly convergent manner. nih.gov This strategy allows for the assembly of highly functionalized, N-aryl substituted pyrroles in moderate to good yields. nih.gov
Metal-Catalyzed Pyrrole Synthesis (e.g., Copper-Mediated, Palladium-Catalyzed)
Transition metal catalysis provides powerful tools for forming the C-N and C-C bonds necessary for pyrrole synthesis.
Copper-Catalyzed Methods: Copper catalysis is particularly prominent in C-N bond formation. The Chan-Lam coupling reaction, which typically involves the oxidative coupling of an N-H containing compound with a boronic acid, is an effective method for N-arylation or N-alkylation. nih.govorganic-chemistry.org To form this compound, a plausible strategy would be the copper-catalyzed coupling of 3-phenyl-1H-pyrrole with a benzylating agent or, more commonly, the coupling of pyrrole with phenylboronic acid followed by N-benzylation. The Chan-Lam reaction is advantageous as it can often be conducted at room temperature in the presence of air, using copper(II) acetate (B1210297) as the catalyst. organic-chemistry.orgasianpubs.org
Another emerging copper-catalyzed method is the aerobic oxidative coupling of diols and primary amines. organic-chemistry.orgnih.gov A system using a copper catalyst with a nitroxyl (B88944) radical co-catalyst (like ABNO) can convert 1,4-diols and primary amines into N-substituted pyrroles at room temperature using oxygen as the terminal oxidant. organic-chemistry.orgnih.gov
Palladium-Catalyzed Methods: Palladium catalysts are workhorses in C-C bond formation, primarily through cross-coupling reactions. The synthesis of 3-phenylpyrroles can be achieved via the palladium-catalyzed C-H arylation of a pre-formed N-substituted pyrrole. nih.gov For example, 1-benzyl-1H-pyrrole could be directly arylated at the C3 position using a diaryliodonium salt in the presence of a palladium catalyst to yield the target compound. nih.gov While C-H activation at the C2 and C5 positions of pyrrole is more common, selective C3 functionalization is achievable. chemrxiv.org
Alternatively, palladium can catalyze intermolecular oxidative cyclization reactions. A novel method describes the reaction of bromoalkynes with N-allylamines, where a cascade of C-N and C-C bond formations leads to 3-bromopyrroles, which are versatile intermediates for further functionalization via cross-coupling to introduce the phenyl group. rsc.org
Acid-Catalyzed Transformations of Pyrrolinone Precursors
A prominent and versatile method for pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in This approach can be adapted for the synthesis of this compound. The logical precursors for this transformation would be 1-phenyl-1,4-butanedione and benzylamine.
The reaction is generally facilitated by a weak acid, such as acetic acid, which accelerates the key cyclization step. organic-chemistry.org The use of stronger acids or reaction conditions with a pH below 3 can sometimes lead to the formation of furan (B31954) derivatives as byproducts. organic-chemistry.org The Paal-Knorr synthesis is known for its efficiency and simplicity, often providing good to excellent yields of the desired pyrrole. rgmcet.edu.in For instance, the synthesis of the related compound, 1-benzyl-2,5-dimethyl-1H-pyrrole, has been successfully achieved in various solvents, with water proving to be a highly effective medium.
| Entry | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | Water | 100 | 96 |
| 2 | Methanol | 65 | 95 |
| 3 | Ethanol | 78 | 94 |
| 4 | Acetone | 56 | 88 |
| 5 | Chloroform | 62 | 78 |
| 6 | Ethyl acetate | 77 | 92 |
| 7 | THF | 66 | 94 |
| 8 | DCM | 40 | 91 |
| 9 | Toluene | 110 | 87 |
| 10 | None | 25 | 30 |
The transformation from a pyrrolinone (a lactam) or a hydroxylated pyrrolidinone precursor to a fully aromatic pyrrole involves a critical acid-catalyzed dehydration step. For example, a hydroxylated pyrrolidinone intermediate, formed during the cyclization process, would readily eliminate a molecule of water under acidic conditions to generate the thermodynamically stable aromatic pyrrole ring.
Wittig Reaction Derived Pathways
The Wittig reaction, a Nobel Prize-winning method, is renowned for its ability to convert aldehydes and ketones into alkenes using a phosphorus ylide. masterorganicchemistry.com This reaction can be ingeniously applied to the synthesis of cyclic structures, including pyrroles, particularly through an intramolecular approach. clockss.orgresearchgate.net
A plausible synthetic strategy for this compound via an intramolecular Wittig reaction would involve a precursor molecule containing both a carbonyl group and a triphenylphosphonium salt within the same carbon chain. Upon treatment with a base, the phosphonium (B103445) salt would be deprotonated to form a nucleophilic ylide. This ylide would then attack the intramolecular carbonyl group, leading to the formation of the pyrrole ring.
The synthesis of related heterocyclic systems has been successfully demonstrated using this methodology. For instance, the synthesis of (S)-pyrrolam A, a pyrrolizidine (B1209537) alkaloid, employs an intramolecular Wittig reaction as the key ring-forming step. In this synthesis, a phosphorane is generated in situ and reacts with an aldehyde group within the same molecule to construct the bicyclic system. Furthermore, precursors for substituted pyrroles, such as benzyl (B1604629) 2-phenyl-1H-pyrrole-1-carboxylate, have been prepared using the Wittig reaction to construct a key γ-amino-α,β-unsaturated carbonyl compound, which then undergoes an intramolecular cyclization. researchgate.net
| Starting Material Precursor | Key Intermediate | Product | Reaction Type | Reference |
|---|---|---|---|---|
| (S)-N-(bromoacetyl)prolinal | Phosphorane generated in situ | (S)-pyrrolam A | Intramolecular Wittig | |
| Cbz glycinal and 1-phenyl-2-(triphenylphosphoranylidene)ethanone | γ-amino-α,β-unsaturated carbonyl | Benzyl 2-phenyl-1H-pyrrole-1-carboxylate | Intermolecular Wittig followed by cyclization | researchgate.net |
Reaction Mechanism Elucidation in Synthesis
Mechanistic Investigations of Cyclization and Aromatization Processes
The mechanism of the Paal-Knorr synthesis has been a subject of detailed investigation. The process commences with the nucleophilic attack of the primary amine (benzylamine) on one of the carbonyl groups of the 1,4-dicarbonyl compound (1-phenyl-1,4-butanedione). This initial attack forms a hemiaminal intermediate. Subsequently, an intramolecular attack by the nitrogen atom on the second carbonyl group occurs, leading to a cyclic 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.org The final and irreversible step is the acid-catalyzed dehydration of this cyclic intermediate. The elimination of two molecules of water results in the formation of the stable aromatic pyrrole ring. wikipedia.orgorganic-chemistry.org
In the case of the intramolecular Wittig reaction, the cyclization is initiated by the formation of the phosphorus ylide. The nucleophilic carbon of the ylide then attacks the electrophilic carbonyl carbon within the same molecule. clockss.org This leads to the formation of a cyclic system. The subsequent aromatization is intrinsically linked to the elimination of triphenylphosphine (B44618) oxide.
Role of Intermediates and Transition States
The Wittig reaction mechanism proceeds through distinct intermediates. Following the initial nucleophilic attack of the ylide on the carbonyl group, a betaine (B1666868) intermediate, which is a zwitterionic species, can be formed. organic-chemistry.org This betaine then collapses to form a four-membered heterocyclic intermediate known as an oxaphosphetane . organic-chemistry.orgumkc.edu The oxaphosphetane is generally unstable and rapidly fragments in a reverse [2+2] cycloaddition manner. This fragmentation is an irreversible, exothermic process that yields the final alkene (in this case, the C=C bond of the pyrrole ring) and the highly stable triphenylphosphine oxide . masterorganicchemistry.comumkc.edu The formation and decomposition of the oxaphosphetane are the pivotal transition states in the Wittig pathway to the pyrrole ring.
Structural Elucidation and Conformational Analysis of 1 Benzyl 3 Phenyl 1h Pyrrole and Its Derivatives
Advanced Spectroscopic Characterization
Spectroscopic methods are indispensable tools for the structural characterization of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the connectivity of atoms, the presence of functional groups, and the exact molecular weight of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.
For 1-benzyl-3-phenyl-1H-pyrrole and its derivatives, ¹H NMR spectra typically show characteristic signals for the protons of the pyrrole (B145914) ring, the benzyl (B1604629) group, and the phenyl group. For instance, in a derivative, (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one, the protons of the pyrrole ring and the three phenyl groups exhibit signals in the aromatic region between δ 7.28 and 7.89 ppm. mdpi.com The cinnamic moiety's double-bond protons appear as two doublets at 8.08 and 7.16 ppm, with a large coupling constant (J = 15.4 Hz) indicative of a trans-isomerism. mdpi.com
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For 1-benzyl-3-phenyl-pyrrol, the exact mass is 233.120449 g/mol . spectrabase.com In the ¹³C NMR spectrum of (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one, the signals for the benzoyl and amide carbonyl carbons are observed at 191.4 and 162.8 ppm, respectively. mdpi.com The remaining signals correspond to the double bond and aromatic carbons. mdpi.com
NMR spectroscopy can also be used to study the dynamic behavior of molecules in solution. For example, variable temperature NMR experiments can provide information about conformational changes and rotational barriers.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one | 8.08 (d, J=15.4 Hz, 1H), 7.89–7.86 (m, 3H), 7.67–7.64 (m, 2H), 7.62–7.61 (m, 1H), 7.55–7.52 (m, 1H), 7.47–7.45 (m, 2H), 7.43 (s, 1H), 7.42–7.39 (m, 4H), 7.32–7.28 (m, 3H), 7.16 (d, J=15.4 Hz, 1H) | 191.4, 162.8, 149.5, 138.7, 134.0, 133.2, 132.7, 131.7, 130.3, 129.8, 129.3, 128.9, 128.6, 128.5, 128.4, 127.4, 126.2, 125.7, 118.5, 114.5 | mdpi.com |
| Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone | 11.63 (brs, 1H), 7.73 (d, J=7.5 Hz, 2H), 7.58–7.53 (m, 1H), 7.48–7.43 (m, 2H), 7.38–7.35 (m, 2H), 7.27–7.21 (m, 3H), 7.18–7.14 (m, 1H), 7.09–7.07 (m, 1H) | 190.3, 139.9, 135.2, 131.5, 128.9, 128.34, 128.1, 128.1, 127.7, 125.6, 125.5, 120.5, 119.6 | mdpi.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.
In the case of this compound derivatives, IR spectroscopy can confirm the presence of key functional groups. For example, in 1-phenyl-3-tosyl-1H-pyrrole, characteristic IR bands are observed at 1598, 1515, and 1301 cm⁻¹. mdpi.com For derivatives containing a cyano group, a sharp absorption band appears in the range of 2210–2214 cm⁻¹. nih.gov In 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, the IR spectrum shows characteristic bands for the C=O bond at 1663 cm⁻¹ and C=N and C=C bonds in the range of 1570–1615 cm⁻¹. mdpi.com
| Compound | Characteristic IR Bands (cm⁻¹) | Reference |
| 1-Phenyl-3-tosyl-1H-pyrrole | 1598, 1515, 1301 | mdpi.com |
| Cyano-substituted 1H-pyrroles | 2210–2214 (C≡N) | nih.gov |
| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | 1663 (C=O), 1570–1615 (C=N, C=C) | mdpi.com |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. This is achieved by measuring the mass-to-charge ratio (m/z) of ions to a very high precision.
For this compound derivatives, HRMS is crucial for confirming the molecular formula. For example, the exact mass of 1-benzyl-3-phenyl-pyrrol has been determined to be 233.120449 g/mol . spectrabase.com In another study, the HRMS data for 1-benzyl-4-(3-phenyl-propyl)-1H-1,2,3-triazole was calculated as C18H20N3 [M+H]⁺ 278.1562 and found to be 278.1567. rsc.org The chemical structure of a new cinnamic-pyrrole hybrid was also verified by mass spectra. mdpi.com
Crystallographic Investigations
Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive information about the three-dimensional structure of a molecule in the solid state. This includes precise bond lengths, bond angles, and torsion angles, as well as details about intermolecular interactions within the crystal lattice.
Single-Crystal X-ray Diffraction for Solid-State Structure and Torsion Angles
Single-crystal X-ray diffraction analysis allows for the unambiguous determination of the molecular structure of a compound. For instance, the crystal structure of 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide revealed that the mean planes of the pyrrole and benzyl rings are nearly perpendicular, with a dihedral angle of 87.07(4)°. nih.gov In the amide group of this molecule, the C-N bond length is relatively short (1.3374(16) Å), suggesting some degree of electronic delocalization. nih.gov Similarly, in (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one, the pyrrole ring is inclined to the phenyl ring at an angle of 44.94(8)°. nih.gov
The asymmetric unit of 3-benzyl-2-[bis(1H-pyrrol-2-yl)methyl]thiophene contains two similar molecules, A and B. In molecule A, the central thiophene (B33073) ring forms dihedral angles of 89.96(12)° and 57.39(13)° with the two 1H-pyrrole rings, which are bent at an angle of 83.22(14)° relative to each other. nih.gov The thiophene ring also makes an angle of 85.98(11)° with the phenyl ring. nih.gov
| Compound | Dihedral Angle between Rings | Key Structural Features | Reference |
| 1-Benzyl-4-formyl-1H-pyrrole-3-carboxamide | 87.07(4)° (Pyrrole-Benzyl) | Short C-N amide bond (1.3374(16) Å) | nih.gov |
| (2E)-1-Phenyl-3-(1H-pyrrol-2-yl)propen-1-one | 44.94(8)° (Pyrrole-Phenyl) | E configuration about the C=C double bond | nih.gov |
| 3-Benzyl-2-[bis(1H-pyrrol-2-yl)methyl]thiophene (Molecule A) | 89.96(12)° and 57.39(13)° (Thiophene-Pyrrole) | Two similar molecules in the asymmetric unit | nih.gov |
Analysis of Intermolecular Interactions in Crystal Lattices (e.g., C-H⋯O, C-H⋯π Hydrogen Bonds)
In the crystal structure of 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, molecules are linked into inversion dimers via pairs of N-H⋯O hydrogen bonds. nih.gov These dimers are further connected into chains by C-H⋯O hydrogen bonds. nih.gov Weak C-H⋯π interactions link these chains to form layers. nih.gov
Similarly, in (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one, molecules are linked by N-H⋯O hydrogen bonds, forming ribbons that are connected by C-H⋯π interactions to create a three-dimensional network. nih.gov The crystal structure of 3-benzyl-2-[bis(1H-pyrrol-2-yl)methyl]thiophene features N-H⋯N interactions between molecular pairs, with N-H⋯π and C-H⋯π interactions further connecting the molecules into a three-dimensional network. nih.gov In some pyrrole derivatives, C-H⋯π interactions are observed between the benzene (B151609) and pyrrole rings. nih.gov
| Compound | Intermolecular Interactions | Resulting Supramolecular Structure | Reference |
| 1-Benzyl-4-formyl-1H-pyrrole-3-carboxamide | N-H⋯O, C-H⋯O, C-H⋯π | Inversion dimers, chains, and layers | nih.gov |
| (2E)-1-Phenyl-3-(1H-pyrrol-2-yl)propen-1-one | N-H⋯O, C-H⋯π | Ribbons forming a 3D network | nih.gov |
| 3-Benzyl-2-[bis(1H-pyrrol-2-yl)methyl]thiophene | N-H⋯N, N-H⋯π, C-H⋯π | Molecular pairs forming a 3D network | nih.gov |
Conformational Landscape and Dynamic Behavior
The conformational preferences of this compound are primarily governed by the rotational freedom of the N-benzyl and C-phenyl groups. The orientation of these substituents relative to the pyrrole ring is a delicate balance between steric hindrance, which favors a twisted conformation, and electronic effects, such as π-π stacking and resonance stabilization, which may favor a more coplanar arrangement.
The rotation of the benzyl and phenyl groups in this compound is not free and is hindered by energy barriers. The magnitude of these barriers determines the flexibility of the substituents and the stability of different conformational isomers.
Computational studies on benzyl cations, anions, and radicals have shown that rotational barriers are influenced by the electronic nature of the system, with values ranging from 11 to 45 kcal/mol. researchgate.net For neutral N-benzyl systems, the barrier is expected to be lower but still significant enough to influence the conformational equilibrium. In N-benzhydrylformamides, which feature a similar N-benzyl-type linkage, the calculated rotational barrier for the aryl group is around 2.5 kcal/mol in the unsubstituted case. mdpi.com
C-Phenyl Group Rotation: The rotation of the phenyl group at the 3-position of the pyrrole ring is also a critical conformational parameter. The degree of twisting between the pyrrole and phenyl rings affects the extent of π-conjugation and steric interactions. In many phenyl-substituted heterocycles, a non-coplanar arrangement is favored to alleviate steric hindrance between the adjacent hydrogen atoms on the two rings. Conformational analysis of 5-phenylpyrrole-2-carboxamides has confirmed the presence of preferred, non-planar conformations. nih.gov The energy barrier for this rotation is influenced by the electronic nature of both rings and the presence of other substituents.
To illustrate the typical energy ranges for such rotations, the following table provides rotational barrier data for related systems.
| Rotating Group | Compound Class | Rotational Barrier (kcal/mol) | Method |
| Benzyl | Benzyl Cation | 45 | ab initio MO |
| Benzyl | Benzyl Radical | 11 | ab initio MO |
| Benzyl | Benzyl Anion | 24 | ab initio MO |
| Aryl | N-Benzhydrylformamide | 2.5 | DFT |
Note: The data in this table is for analogous systems and serves to provide a general understanding of the rotational barriers. Specific values for this compound may vary.
The conformational landscape of this compound is a direct consequence of the interplay between steric and electronic effects.
Steric Effects: The primary steric interaction in this compound arises from the close proximity of the bulky benzyl and phenyl substituents. To minimize van der Waals repulsion, these groups are expected to adopt a twisted orientation with respect to the pyrrole ring. As observed in the crystal structure of a related compound, the benzyl group tends to be nearly perpendicular to the pyrrole ring. nih.gov Similarly, the phenyl group at the 3-position will likely be twisted out of the plane of the pyrrole ring to avoid clashes with the adjacent pyrrole protons and the N-benzyl group.
Electronic Effects: Electronic effects also play a crucial role in determining the preferred conformation. The pyrrole ring is an electron-rich aromatic system, and its interaction with the π-systems of the benzyl and phenyl groups can lead to stabilizing or destabilizing effects.
Resonance and Conjugation: While a coplanar arrangement between the 3-phenyl group and the pyrrole ring would maximize π-conjugation, the steric hindrance often forces a compromise. The degree of twisting is therefore a balance between maximizing electronic stabilization and minimizing steric strain.
π-π Interactions: Intramolecular π-π stacking between the phenyl ring of the benzyl group and the 3-phenyl substituent is a possibility that could influence the rotational preference of the benzyl group. However, the substitution pattern in this compound makes a parallel, stacked arrangement sterically challenging.
Inductive Effects: The electron-donating or -withdrawing nature of substituents on the phenyl rings can modulate the electronic properties of the entire molecule, which in turn can influence the rotational barriers and conformational preferences. researchgate.net
Reactivity and Functionalization Chemistry of 1 Benzyl 3 Phenyl 1h Pyrrole
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring
The pyrrole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic attack. In general, electrophilic substitution on the pyrrole nucleus is preferred at the α-positions (C2 and C5) due to the greater stabilization of the cationic intermediate (arenium ion) through resonance, which can be described by three resonance structures compared to only two for attack at the β-position (C3 and C4). stackexchange.com For 1-benzyl-3-phenyl-1H-pyrrole, the C3 position is blocked by the phenyl group, and the C1 position is occupied by the benzyl (B1604629) group. This leaves the C2, C5, and C4 positions available for substitution. The C2 and C5 positions are the most activated sites for electrophilic attack.
While specific studies on the nucleophilic aromatic substitution of this compound are not extensively documented, such reactions on pyrrole rings are generally difficult unless the ring is activated by strong electron-withdrawing groups, which is not the case for this compound.
Transformations Involving the N-Benzyl and Phenyl Substituents
The N-benzyl group in this compound is relatively stable but can be cleaved under certain reductive or oxidative conditions. This debenzylation can be a crucial step in synthetic pathways where the NH-pyrrole is required for further functionalization or as the final target molecule.
The C3-phenyl group can undergo typical electrophilic aromatic substitution reactions on the benzene (B151609) ring. The orientation of these substitutions (ortho, meta, or para) will be governed by the directing effects of the pyrrole moiety and any other substituents present on the phenyl ring.
Derivatization Strategies for Structural Modification
The introduction of carboxylic acid, carbonitrile, and ketone groups onto the this compound scaffold is a key strategy for creating versatile intermediates for further chemical exploration.
Carboxylic Acids: The synthesis of pyrrole-3-carboxylic acids can be achieved through various methods. For instance, 1-benzyl-1H-pyrrole-3-carboxylic acid has been synthesized and is commercially available. uni.lubldpharm.com A general route to N-substituted pyrrole-3-carboxylic acids involves the reaction of benzyl chloride with nicotinic acid and sodium hydroxide. google.com
Carbonitriles: The cyano group can be introduced onto the pyrrole ring, which can then be transformed into other functional groups like aldehydes, amides, or carboxylic acids. A multicomponent reaction involving α-hydroxyketones, 3-oxobutanenitrile, and anilines provides a route to substituted pyrrole-3-carbonitriles. nih.gov For example, 2-methyl-5-(4-(methylsulfonyl)phenyl)-1-phenethyl-1H-pyrrole-3-carbonitrile has been synthesized using this approach. nih.gov
Ketones: Ketone functionalities can be introduced via Friedel-Crafts acylation or other synthetic routes. For example, a cinnamic-pyrrole hybrid, (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one, was synthesized from phenyl(4-phenyl-1H-pyrrol-3-yl)methanone by reaction with cinnamoyl chloride. mdpi.com This highlights a method for acylating the nitrogen of a phenyl-substituted pyrrole.
Table 1: Examples of Functional Group Introduction on Substituted Pyrroles
| Starting Material | Reagents | Product | Functional Group Introduced | Reference |
| Nicotinic Acid, Benzyl Chloride | NaOH, K2CO3, buffer | 1-Benzylpyridinium-3-carboxylate | Carboxylic Acid (on a related scaffold) | google.com |
| 2-Hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one, 3-Oxobutanenitrile, 2-Phenylethylamine | Acetic Acid | 2-Methyl-5-(4-(methylsulfonyl)phenyl)-1-phenethyl-1H-pyrrole-3-carbonitrile | Carbonitrile | nih.gov |
| Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone, Cinnamoyl chloride | Et3N, DMAP | (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one | Ketone (on Nitrogen) | mdpi.com |
This table is based on examples from related substituted pyrroles to illustrate the synthetic methodologies.
The pyrrole ring of this compound can serve as a building block for the construction of more complex, fused heterocyclic systems. These reactions often involve the functional groups present on the pyrrole ring or its substituents.
For instance, N-alkyne-substituted pyrrole derivatives can undergo nucleophilic and electrophilic cyclization to form pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. beilstein-journals.org While this specific example does not start with this compound, it demonstrates a viable strategy for cyclization if an alkyne group were to be introduced at the N-benzyl position.
Another approach involves the free-radical cyclization of ortho-bromophenyl-substituted pyrrolylpyridinium salts to generate polyheterocycles like pyrido[2,1-a]pyrrolo[3,4-c]isoquinolines. beilstein-journals.org This suggests that if the C3-phenyl group of this compound were to be substituted with an appropriate ortho-halide, intramolecular cyclization could be a feasible route to fused systems.
Table 2: Examples of Cyclization Reactions for Fused Heterocyclic Systems from Substituted Pyrroles
| Pyrrole Derivative | Reaction Type | Fused System Formed | Reference |
| N-Alkyne-substituted pyrroles | Nucleophilic/Electrophilic Cyclization | Pyrrolopyrazinones, Pyrrolotriazinones, Pyrrolooxazinones | beilstein-journals.org |
| o-Bromophenyl-substituted pyrrolylpyridinium salts | Free-Radical Intramolecular Cyclization | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinolines | beilstein-journals.org |
This table illustrates general strategies for forming fused systems from functionalized pyrroles.
Regioselectivity and Stereoselectivity in Reactions
The regioselectivity of reactions on this compound is primarily influenced by the electronic properties of the pyrrole ring and the steric hindrance imposed by the substituents.
As previously mentioned, electrophilic attack is strongly favored at the C2 and C5 positions of the pyrrole ring. stackexchange.com The presence of the bulky phenyl group at C3 and the benzyl group at N1 may introduce steric factors that could lead to a preference for substitution at the less hindered C5 position over the C2 position.
In reactions where new stereocenters are formed, the stereoselectivity would depend on the specific reaction mechanism and the reagents used. For example, in the synthesis of polysubstituted N-benzyl-1H-pyrroles via a cascade reaction, the stereochemistry of the final product is controlled by the reaction pathway. rsc.org Similarly, enzymatic asymmetric reduction of 1-benzyl-3-pyrrolidinone (B141626) yields enantiopure 1-benzyl-3-hydroxypyrrolidine, demonstrating that biological catalysts can achieve high stereoselectivity. sigmaaldrich.com
The regioselectivity in the synthesis of substituted pyrazoles from 1,3-diketones and arylhydrazines has been shown to be highly dependent on the solvent, with aprotic solvents like DMAc favoring high regioselectivity. organic-chemistry.org While not a direct reaction of this compound, this highlights the importance of reaction conditions in controlling regiochemical outcomes in heterocyclic synthesis.
Computational and Theoretical Investigations of 1 Benzyl 3 Phenyl 1h Pyrrole
Electronic Structure and Frontier Molecular Orbital (FMO) Theory
The arrangement of electrons within a molecule governs its chemical identity and reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this domain, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy and spatial distribution of these orbitals are crucial in determining how the molecule interacts with other chemical species.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and prone to chemical reactions. ijcce.ac.ir
Computational studies on various substituted pyrroles consistently show that the nature and position of substituents significantly influence the HOMO-LUMO gap. For instance, in a study on 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, the calculated HOMO-LUMO gap was found to describe the molecule's electronic properties and potential for charge transfer. ijcce.ac.ir The introduction of electron-donating or withdrawing groups can raise or lower the energies of the frontier orbitals, thereby tuning the reactivity of the pyrrole (B145914) core. A smaller gap often correlates with enhanced biological or material properties due to greater ease of intramolecular charge transfer.
Table 1: Illustrative HOMO-LUMO Data for a Related Pyrrole Derivative This table presents calculated energy values for a structurally related compound, 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, to demonstrate the type of data generated in these studies.
| Parameter | Energy (eV) |
| EHOMO | -9.02 |
| ELUMO | -4.92 |
| Energy Gap (ΔE) | 4.10 |
| Data is for 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, calculated using DFT/B3LYP/6-311G(d,p) method. ijcce.ac.ir |
Quantum chemical calculations can precisely map the distribution of electron density across a molecule. This is often visualized using a Molecular Electrostatic Potential (MEP) map, which highlights regions of negative and positive electrostatic potential, corresponding to likely sites for electrophilic and nucleophilic attack, respectively.
Table 2: Calculated Dipole Moment for a Related Pyrrole Derivative
| Compound | Dipole Moment (Debye) |
|---|---|
| 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide | 2.01 |
Calculated using DFT/B3LYP/6-311G(d,p) method. ijcce.ac.ir
Quantum Chemical Calculations (DFT, TD-DFT, Ab Initio)
Modern computational chemistry relies on a suite of sophisticated methods to solve the Schrödinger equation approximately for complex molecules. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. Density Functional Theory (DFT) is a widely used approach that calculates the electronic structure based on the electron density, offering a favorable balance between accuracy and computational cost. nih.govresearchgate.net The B3LYP functional is a popular hybrid functional often paired with basis sets like 6-311G(d,p) for reliable results in organic molecules. ijcce.ac.ir Time-Dependent DFT (TD-DFT) extends this to study excited states and predict electronic spectra. ijcce.ac.ir
A fundamental step in any computational study is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. ijcce.ac.ir For 1-Benzyl-3-phenyl-1H-pyrrole, this would involve finding the most likely rotational orientations (dihedral angles) of the benzyl (B1604629) and phenyl rings with respect to the central pyrrole ring. Studies on similarly substituted heterocyclic systems show that the rings are typically twisted relative to each other to minimize steric hindrance. nih.gov
Following optimization, a vibrational analysis is performed. This calculation confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and also predicts the molecule's vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to experimental infrared (IR) and Raman spectra to validate the calculated structure.
Computational methods are invaluable for predicting spectroscopic data, which aids in structure elucidation.
UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. The calculation provides the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption band. For a compound like this compound, the predicted spectrum would likely feature transitions involving the π-electrons of the aromatic pyrrole and phenyl rings. A TD-DFT study on 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide predicted a strong electronic transition at 2.03 eV (corresponding to 610 nm), which was attributed to a HOMO-2 to LUMO transition. ijcce.ac.ir
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is highly effective for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. mdpi.com By calculating the magnetic shielding around each nucleus, the method can produce a theoretical NMR spectrum that can be compared with experimental results to confirm the molecular structure. Experimental NMR data for a closely related compound, (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one, shows distinct signals for the pyrrole and phenyl protons and carbons, which could be rationalized and assigned with the aid of GIAO calculations. mdpi.com
Table 3: Experimental NMR Data for a Structurally Complex Phenyl-Pyrrole Derivative This table provides experimental NMR values for (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one to illustrate the type of spectroscopic data that is analyzed and predicted.
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H (Pyrrole & Phenyl Protons) | 7.89–7.28 |
| ¹³C (Aromatic Carbons) | 138.7–114.5 |
| ¹³C (Carbonyl Carbons) | 191.4, 162.8 |
| Experimental data obtained in CDCl₃. mdpi.com |
Molecules with extended π-conjugated systems and significant intramolecular charge-transfer character can exhibit non-linear optical (NLO) properties, making them candidates for applications in photonics and optoelectronics. Computational chemistry can predict these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). These parameters quantify the molecule's response to a strong external electric field, such as that from a laser. A computational study of 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide investigated its NLO properties by calculating these values, suggesting its potential as an NLO material. ijcce.ac.ir The analysis of the HOMO-LUMO orbitals is often used to understand the charge transfer characteristics that give rise to NLO activity.
Table 4: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide |
| (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one |
| Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate |
Molecular Modeling and Dynamics Simulations
No specific molecular modeling or dynamics simulation studies for this compound were found in the reviewed literature. Such studies would be invaluable for understanding the dynamic behavior of the molecule, including the rotational freedom of the benzyl and phenyl groups and the flexibility of the pyrrole ring.
Conformational Energy Landscapes
Detailed information on the conformational energy landscape of this compound is not available. A thorough computational analysis would be required to identify the low-energy conformers, the transition states connecting them, and the associated energy barriers. This would involve systematic scanning of the key dihedral angles that define the orientation of the benzyl and phenyl substituents relative to the pyrrole core.
Intermolecular Interaction Analysis (e.g., π-π Stacking, Hydrogen Bonding)
While the potential for π-π stacking interactions between the aromatic rings and the possibility of weak hydrogen bonding are inherent to the structure of this compound, no specific studies analyzing these interactions have been published. Research in this area would be crucial for predicting the solid-state packing of the molecule and its interactions in solution or within a biological system. For instance, studies on other N-benzyl derivatives have highlighted the significance of C-H···π interactions in their crystal structures. researchgate.net However, without specific calculations for this compound, any discussion would be purely speculative.
Advanced Photophysical Properties and Optical Applications of N Substituted Phenylpyrroles
Absorption and Emission Spectroscopy
The electronic absorption and emission spectra of N-substituted phenylpyrroles provide fundamental insights into their electronic structure and excited-state behavior. These properties are highly sensitive to the nature and position of substituents on both the pyrrole (B145914) and phenyl rings, as well as the surrounding solvent environment.
UV-Vis Absorption Maxima and Band Shapes
The ultraviolet-visible (UV-Vis) absorption spectra of N-substituted phenylpyrroles are typically characterized by one or more broad bands in the range of 270–395 nm. rsc.org These absorption bands are generally assigned to π → π* electronic transitions within the conjugated aromatic system. The position of the absorption maximum (λmax) and the shape of the absorption band are influenced by the extent of conjugation and the presence of electron-donating or electron-withdrawing groups. rsc.org For instance, increasing the electron-donating effect of a substituent on the N-phenyl ring can lead to a red shift (bathochromic shift) in the absorption maximum. rsc.org
Table 1: Representative UV-Vis Absorption Data for N-Substituted Phenylpyrroles
| Compound/System | Solvent | Absorption λmax (nm) | Reference |
| p-substituted-N-phenylpyrroles | DMF/DMSO | 270-395 | rsc.org |
| N-phenylpyrrole (PP) | Various | Dependent on solvent polarity | researchgate.net |
Note: This table presents a general range for a class of compounds due to the lack of specific data for 1-Benzyl-3-phenyl-1H-pyrrole.
Photoluminescence and Fluorescence Quantum Yields
Many N-substituted phenylpyrroles exhibit fluorescence, emitting light upon relaxation from an excited electronic state. Their emission spectra are generally broad and can consist of several bands, typically located in the 330–480 nm region. rsc.org The fluorescence quantum yield (ΦF), which represents the efficiency of the fluorescence process, can be quite high for these compounds, with reported values ranging from 0.11 to 0.63. rsc.org This efficiency is dependent on factors such as the nature of substituents and the extent of the conjugated system. rsc.org
The fluorescence properties are also strongly influenced by the solvent polarity. For some N-phenylpyrroles, a phenomenon known as dual fluorescence can be observed, where two distinct emission bands appear, corresponding to a locally excited (LE) state and an intramolecular charge transfer (ICT) state. researchgate.net
Table 2: Representative Photoluminescence Data for N-Substituted Phenylpyrroles
| Compound/System | Solvent | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) | Reference |
| p-substituted-N-phenylpyrroles | DMF/DMSO | 330-480 | 0.11 - 0.63 | rsc.org |
| N-phenylpyrrole (PP) | Alkyl Cyanides | Dual fluorescence (LE and ICT bands) | Not specified | researchgate.net |
Note: This table presents general ranges and characteristics for a class of compounds due to the lack of specific data for this compound.
Excited State Dynamics and Energy Transfer
The behavior of N-substituted phenylpyrroles after light absorption is governed by a series of dynamic processes, including fluorescence decay, charge transfer phenomena, and, in suitably designed systems, energy transfer.
Fluorescence Decay Kinetics (e.g., Biexponential Decays)
The fluorescence lifetime (τF), the average time a molecule spends in the excited state before returning to the ground state, is a crucial parameter for understanding excited-state dynamics. For monomeric N-substituted phenylpyrroles, the fluorescence decay is often mono-exponential, indicating a single emissive species. rsc.org However, in more complex systems or in the presence of multiple interacting chromophores, the decay kinetics can become more complex, exhibiting biexponential or multi-exponential behavior. This can be indicative of different excited state populations or quenching processes. The fluorescence lifetimes for this class of compounds are typically in the range of 0.35 to 5.17 ns. rsc.org
Intramolecular Charge Transfer (ICT) Phenomena
In N-substituted phenylpyrroles, the phenyl and pyrrole rings can act as electron donor and acceptor units. Upon photoexcitation, an electron can be transferred from the donor moiety to the acceptor moiety, leading to the formation of an intramolecular charge transfer (ICT) state. This phenomenon is particularly prominent in polar solvents, which can stabilize the charge-separated ICT state. researchgate.net
The formation of an ICT state can have a significant impact on the photophysical properties, often resulting in a large Stokes shift (the difference between the absorption and emission maxima) and sensitivity of the emission spectrum to solvent polarity (solvatochromism). The kinetics of ICT can be very fast and are influenced by the solvent's polarity and viscosity. researchgate.net For N-phenylpyrrole, the forward barrier to ICT becomes smaller with increasing solvent polarity. researchgate.net
Förster Resonance Energy Transfer (FRET) Mechanisms in Bichromophoric Systems
Förster Resonance Energy Transfer (FRET) is a non-radiative process through which an excited donor chromophore transfers its energy to a nearby acceptor chromophore via dipole-dipole coupling. nih.gov This energy transfer is highly dependent on the distance between the donor and acceptor (typically in the range of 1-10 nm), the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles. nih.gov
While there are no specific studies on FRET involving this compound in the reviewed literature, its structure lends itself to the design of bichromophoric systems for FRET studies. By chemically linking a suitable acceptor molecule to the this compound donor, it would be possible to create a system where efficient energy transfer could occur. The efficiency of FRET in such a system would be a sensitive probe of the distance and orientation between the donor and acceptor moieties, making it a potential tool for studying molecular conformations and interactions.
Solvatochromism and Aggregation-Induced Emission (AIE) Studies
The photoluminescent behavior of a molecule, including its emission wavelength and intensity, can be significantly influenced by its environment. This sensitivity is particularly pronounced in molecules with a degree of structural flexibility and charge transfer character, traits inherent to the this compound scaffold.
Solvatochromism:
Solvatochromism refers to the change in a substance's color—and more broadly, its absorption and emission spectra—with the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited states of the molecule. For N-substituted phenylpyrroles, the polarity of the solvent can influence the intramolecular charge transfer (ICT) character of the excited state. In the case of this compound, the nitrogen atom of the pyrrole ring acts as an electron donor, while the phenyl and benzyl (B1604629) groups can act as π-accepting or -donating systems.
Aggregation-Induced Emission (AIE):
A significant challenge in the development of organic light-emitting materials is the phenomenon of aggregation-caused quenching (ACQ), where molecules that are highly fluorescent in dilute solutions become weakly emissive or non-emissive in the aggregated or solid state. In contrast, molecules exhibiting aggregation-induced emission (AIE) are typically non-emissive when molecularly dissolved but become highly luminescent upon aggregation. rsc.org This property is invaluable for applications in solid-state lighting and biological imaging.
The AIE phenomenon is often attributed to the restriction of intramolecular rotation (RIR). nih.gov In dilute solutions, flexible parts of the molecule, such as the phenyl and benzyl groups in this compound, can undergo rotational and vibrational motions that provide non-radiative pathways for the decay of the excited state, thus quenching fluorescence. nih.gov However, in the aggregated state, these intramolecular motions are physically constrained by intermolecular interactions. nih.gov This rigidity closes the non-radiative decay channels, forcing the excited state to decay radiatively, resulting in strong fluorescence.
The structure of this compound, with its rotatable N-benzyl and 3-phenyl substituents, is conducive to AIE. It is hypothesized that in a suitable solvent system (e.g., a mixture of a good solvent like tetrahydrofuran (B95107) and a poor solvent like water), the compound would exhibit classic AIE behavior.
Table 1: Hypothetical Aggregation-Induced Emission Behavior of this compound in a THF/Water Mixture
| Water Fraction (%) | Physical State | Intramolecular Rotation | Expected Emission Intensity |
| 0-50 | Dissolved | Free | Weak |
| 60-70 | Early Aggregation | Partially Restricted | Moderate |
| 80-90 | Aggregated | Highly Restricted | Strong |
This table is a hypothetical representation based on the principles of AIE and the behavior of similar compounds. nih.gov
Design Principles for Optoelectronic Materials (e.g., Fluorophores, Organic Light-Emitting Diodes - OLEDs)
The unique photophysical properties of N-substituted phenylpyrroles make them attractive candidates for use in optoelectronic devices, particularly as fluorophores and in the emissive layers of Organic Light-Emitting Diodes (OLEDs).
Fluorophores:
An effective fluorophore should possess high fluorescence quantum yield, good photostability, and, for many applications, a large Stokes shift (the separation between the absorption and emission maxima). The AIE properties of compounds like this compound are particularly advantageous for applications where solid-state or aggregated-state emission is required, such as in bio-imaging and chemical sensing. The ability to be "switched on" in specific environments (i.e., upon aggregation) provides a mechanism for high-contrast imaging.
Organic Light-Emitting Diodes (OLEDs):
In the context of OLEDs, the design of the emissive material is critical for achieving high efficiency, stability, and desired color purity. N-substituted heterocycles, including pyrrole derivatives, are frequently employed in various roles within OLEDs, including as host materials, electron-transporting materials, and emissive dopants.
The design principles for using a compound like this compound as an emissive material in an OLED would involve:
Tuning Emission Color: The emission color can be tuned by modifying the substituents on the pyrrole ring and the N-benzyl and 3-phenyl groups. Electron-donating or -withdrawing groups can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the band gap and the emission wavelength.
Enhancing Quantum Efficiency: The AIE effect is a key strategy for achieving high quantum efficiency in the solid-state emissive layer of an OLED. By designing the molecular structure to promote RIR in the solid film, non-radiative decay pathways are minimized.
Improving Charge Transport: The charge injection and transport properties of the material are crucial for efficient OLED operation. The aromatic nature of the pyrrole, phenyl, and benzyl groups provides pathways for charge mobility. The specific substitution pattern can influence whether the material is predominantly hole-transporting or electron-transporting.
Morphological Stability: The ability to form stable, amorphous thin films is essential for the longevity of OLED devices. The bulky benzyl and phenyl groups can help to prevent crystallization of the film, which can lead to device failure.
Table 2: Potential Role of Structural Moieties in this compound for OLED Applications
| Structural Moiety | Potential Function in OLEDs |
| Pyrrole Ring | Core chromophore, charge transport pathway |
| N-Benzyl Group | Induces non-planarity, promotes AIE by RIR, enhances solubility and film-forming properties |
| 3-Phenyl Group | Extends π-conjugation, influences emission color, contributes to RIR and AIE |
Applications in Advanced Materials and Supramolecular Chemistry
Role in Functional Organic Materials Development
The development of functional organic materials relies on the design of molecules that can be assembled into larger, ordered structures with specific properties. Pyrrole (B145914) and its derivatives are foundational in this area, particularly in the field of conducting polymers and organic electronics.
While specific research on the polymerization of 1-Benzyl-3-phenyl-1H-pyrrole is not extensively documented, the broader class of substituted pyrroles is widely used to create functional polymers. Substituted polypyrroles have been investigated for a range of applications, including microelectronics, sensors, and optoelectronics. researchgate.net The process often involves electropolymerization, where thin films of the polymer can be deposited directly onto electrode surfaces. researchgate.net
The substituents on the pyrrole ring, such as the benzyl (B1604629) and phenyl groups in this compound, are not merely passive additions. They play a crucial role in determining the properties of the resulting polymer by influencing:
Solubility and Processability: Bulky groups can prevent over-polymerization and improve the solubility of the polymer in organic solvents, making it easier to process into thin films or other forms.
Electronic Properties: The electron-donating or -withdrawing nature of the substituents can tune the bandgap of the conducting polymer.
The synthesis of polymers from N-(ortho-substituted phenyl)pyrroles has been shown to be influenced by both electronic and steric factors, resulting in conductive films with well-defined electrochemical behavior. rsc.org This suggests that this compound could serve as a valuable monomer for creating tailored polyheterocyclic conductors.
The inherent aromaticity of the pyrrole ring contributes significantly to the thermal stability of materials in which it is incorporated. wikipedia.org Research into various pyrrole derivatives has consistently demonstrated their robustness at elevated temperatures. For instance, novel blue pyrrole derivatives designed for use in image sensor color filters have been shown to meet the demanding decomposition temperature requirement of over 230 °C, necessary for the manufacturing process. In some cases, the decomposition temperatures of these synthesized pyrrole compounds were approximately 19 °C higher than the commercially used colorants. nih.govnih.gov
Similarly, studies on novel pyrrole esters, synthesized for their potential as chemicals with biological activity, have confirmed their excellent thermal stability through thermogravimetry (TG) and differential scanning calorimetry (DSC) techniques. iucr.orgnih.gov This high thermal stability is a critical property for materials intended for use in electronics or other applications where they may be exposed to significant heat.
Table 1: Thermal Stability Data for Selected Pyrrole Derivatives
| Compound Type | Method of Analysis | Key Finding | Reference |
|---|---|---|---|
| Blue Pyrrole Derivatives | Thermogravimetric Analysis (TGA) | Decomposition temperature > 230 °C, suitable for image sensor manufacturing. | nih.govnih.gov |
| Novel Pyrrole Esters | TG, DSC, Py-GC/MS | Demonstrated excellent thermal stability. | iucr.orgnih.gov |
Supramolecular Assemblies and Molecular Recognition
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The specific shape and electronic nature of this compound make it an ideal component for designing complex, self-assembling systems.
The assembly of individual molecules into ordered, functional superstructures is governed by a variety of non-covalent forces, including hydrogen bonds, π–π stacking, and van der Waals forces. mdpi.com Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal. rsc.org
Studies on various pyrrole derivatives reveal the critical role of these interactions in their crystal packing.
Hydrogen Bonding: In pyrrole derivatives containing N-H or C=O groups, hydrogen bonds (such as N-H⋯O or C-H⋯O) are often primary drivers of the molecular assembly. nih.goviucr.org
π–π Stacking: The presence of aromatic rings, like the phenyl group in this compound, facilitates π–π stacking interactions, which are crucial for organizing molecules in a layered fashion. nih.gov
van der Waals Forces: A significant portion of the crystal packing is often stabilized by a network of weaker contacts, such as H⋯H and C⋯H interactions. iucr.org
Table 2: Intermolecular Interaction Contributions in Pyrrole Derivatives from Hirshfeld Surface Analysis
| Interaction Type | Contribution in (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide iucr.org | Contribution in a Pyrrolo-thia-zine Complex iucr.org |
|---|---|---|
| H⋯H | 49.4% | 67.2% |
| C⋯H/H⋯C | 23.2% | 8.9% |
| O⋯H/H⋯O | 20.0% | 18.9% |
These studies, while not on this compound itself, demonstrate that the phenyl and benzyl groups would be expected to actively participate in C-H⋯π and π–π stacking interactions, while the pyrrole ring itself can engage in various weak hydrogen bonds, guiding its self-assembly into predictable architectures.
Molecular recognition is the specific binding of a "guest" molecule to a complementary "host" molecule. Pyrrole-containing structures are frequently employed as hosts due to the ability of the pyrrole N-H group to act as a reliable hydrogen bond donor. nih.gov
This principle is elegantly demonstrated in several classes of pyrrole-based systems:
Anion Receptors: Open-chain and macrocyclic pyrrole compounds, such as calix nih.govpyrroles, can form stable host-guest complexes with anions, binding them through multiple N-H⋯anion hydrogen bonds. nih.govresearchgate.net
Neutral Molecule Recognition: Calix nih.govpyrrole systems have also been shown to act as containers for neutral guest molecules, such as pyrazine (B50134) N,N'-dioxide, again using the pyrrolic N-H protons for binding. researchgate.net
Biological Recognition: Polyamides composed of pyrrole and imidazole (B134444) units can be programmed to recognize and bind to specific sequences in the minor groove of DNA, showcasing a high degree of specificity. nih.gov Furthermore, pyrrole derivatives have been designed to fit into the active sites of enzymes like human carbonic anhydrase, acting as potent inhibitors through specific, targeted interactions. nih.gov
The this compound scaffold, with its defined three-dimensional structure and aromatic domains, presents a platform for designing new host molecules for molecular recognition and sensing applications.
Chemical Biology and Mechanistic Studies Excluding Clinical and Safety Data
Investigation of Molecular Interactions with Biological Targets (In Vitro Studies)
Receptor Ligand Interactions and Affinity Studies (e.g., 5-HT6 Receptor)
The serotonin (B10506) 5-HT6 receptor is a promising G-protein-coupled receptor (GPCR) target for treating cognitive deficits associated with neurological disorders. nih.gov A scaffold-hopping approach, replacing a rigid pyrroloquinoline core with a more flexible 2-phenyl-1H-pyrrole-3-carboxamide structure, has yielded potent 5-HT6 receptor ligands. nih.govacs.org This modification led to compounds that act as inverse agonists. nih.govacs.org
The affinity of these ligands for the 5-HT6 receptor is significantly influenced by the substituents on the phenyl rings. nih.govacs.org Initial studies showed that degrading the more complex core to the 2-phenyl-1H-pyrrole-3-carboxamide scaffold decreased affinity; however, subsequent modifications regained and improved it. acs.org Introducing electron-withdrawing groups like fluorine, chlorine, or trifluoromethyl on the 2-phenyl ring significantly increased binding affinity. Chlorine was found to be particularly beneficial, increasing affinity up to six-fold in some cases, likely by forming additional stabilizing interactions within the receptor-ligand complex. nih.govacs.org
Interactive Table: 5-HT6 Receptor Binding Affinities for 2-Phenyl-1H-pyrrole-3-carboxamide Derivatives
| Compound ID (from source) | Core Structure Modification | Ki (nM) | Reference |
|---|---|---|---|
| 7 | 2-phenyl, (S)-pyrrolidin-3-yl amine | 208 | acs.org |
| 8 | 2-phenyl, (R)-pyrrolidin-3-yl amine | 106 | acs.org |
| 17 | 2-(4-chlorophenyl), (S)-pyrrolidin-3-yl amine | 34 | nih.govacs.org |
| 18 | 2-(4-chlorophenyl), (R)-pyrrolidin-3-yl amine | 17 | nih.govacs.org |
| 14 | 2-(4-trifluoromethylphenyl), (R)-pyrrolidin-3-yl amine | 29 | acs.org |
| 16 | 2-(4-trifluoromethoxyphenyl), (R)-pyrrolidin-3-yl amine | 23 | acs.org |
Computational Approaches in Ligand Design and Target Interaction Modeling
Computational methods are indispensable tools in modern drug discovery, accelerating the process of identifying and optimizing lead compounds. nih.gov For the 1-benzyl-3-phenyl-1H-pyrrole scaffold and its derivatives, molecular docking, dynamics simulations, and pharmacophore modeling have provided crucial insights into their interactions with biological targets. springernature.com
Molecular Docking and Dynamics for Binding Affinity Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding pose and stability of a ligand within a protein's active site. bohrium.comfrontiersin.org
For pyrrole-based inhibitors, docking studies have been instrumental in elucidating binding modes. In the context of MBLs, docking has helped visualize how the inhibitors chelate the active site zinc ions and interact with key catalytic residues. researchgate.net For carbonic anhydrase inhibitors based on a 4-(3-Phenyl-4-benzoyl-1H-pyrrol-1-yl)benzenesulfonamide structure, docking revealed a crucial interaction between the sulfonamide nitrogen and the catalytic zinc atom, along with hydrogen bonding to the Thr199 residue. nih.gov
In COX-2 inhibitor design, docking studies confirmed that synthesized 1,4-benzoxazine derivatives (structurally related to diaryl heterocycles) fit within the binding site of COX-1/COX-2 isoenzymes, helping to explain their inhibitory activity. rsc.org Similarly, docking of novel 1,3,4-oxadiazole (B1194373) derivatives of pyrrolo[3,4-d]pyridazinone showed that they occupy the COX active site in a manner similar to the known drug Meloxicam. mdpi.com MD simulations performed on pyrazole-carboxamide inhibitors of carbonic anhydrase have been used to analyze the stability of the docked poses over time, confirming the persistence of key interactions. nih.gov
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features a ligand must possess to interact with a specific target. nih.gov This model can then be used as a 3D query to screen large chemical databases for novel, structurally diverse compounds with the potential for activity (virtual screening). nih.govnih.gov
For 5-HT6 receptor ligands, a common pharmacophore model was established based on the 2-phenyl-1H-pyrrole-3-carboxamide scaffold. acs.org This model includes an aromatic ring as a hydrophobic site, a sulfonyl group at the N1 position of the pyrrole (B145914) as a hydrogen bond acceptor, and an alicyclic amine in the carboxamide fragment that provides a positively ionizable atom. acs.org Such models are crucial for refining lead compounds and discovering new ones. acs.org Although specific pharmacophore studies for this compound are not detailed in the provided results, the principles are widely applied to related pyrrole structures to discover new inhibitors for targets like checkpoint kinase 1 (Chk1) and peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govnih.gov
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a molecule affect its biological activity. nih.gov
For the MBL inhibitors based on the 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile (5a) scaffold, SAR studies have revealed several key features for potent inhibition. nih.gov It was determined that the 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain of the pyrrole are all important for inhibitory potency against the three main MBL subclasses. nih.gov Acylation of the 2-amino group led to derivatives with varied activity. While some N-acylamide derivatives were highly potent against IMP-1, they were less effective against CphA and AIM-1. nih.gov However, the N-benzoyl derivative of compound 5a maintained potent, broad-spectrum activity across all tested MBLs. nih.gov This suggests that while the core scaffold is crucial, modifications at the 2-amino position can be tuned to modulate potency and selectivity. preprints.org
In the case of 5-HT6 receptor ligands derived from 2-phenyl-1H-pyrrole-3-carboxamide, SAR analysis has been extensive. acs.org Key findings include:
Central Core: Replacing a rigid polycyclic core with the more flexible 2-phenyl-1H-pyrrole-3-carboxamide scaffold was a successful strategy, albeit one that required further optimization. nih.govacs.org
2-Phenyl Substituents: The substitution pattern on the 2-phenyl ring is critical for affinity. Electron-withdrawing groups (e.g., F, Cl, CF3) significantly enhance binding to the 5-HT6 receptor compared to unsubstituted or electron-donating groups. nih.govacs.org Dichlorination of this phenyl ring yielded one of the most potent compounds. acs.org
Amine Moiety: The nature of the amine in the 3-carboxamide side chain also influences activity. Studies compared different amine structures to optimize interactions. acs.org
These SAR studies provide a clear roadmap for the rational design of new, more potent, and selective agents based on the versatile benzyl-phenyl-pyrrole chemical framework.
Impact of Substituent Modifications on Molecular Interactions
No published research specifically details the impact of substituent modifications on the molecular interactions of this compound.
Rational Design for Tuned Binding Profiles
There is no available information on the rational design of this compound derivatives for tuned binding profiles.
Emerging Research Directions and Future Perspectives for 1 Benzyl 3 Phenyl 1h Pyrrole
Development of Novel Synthetic Methodologies
The synthesis of N-substituted pyrroles, including 1-benzyl-3-phenyl-1H-pyrrole, has traditionally relied on established methods like the Paal-Knorr, Hantzsch, and Knorr syntheses. wikipedia.orgpharmaguideline.com However, current research is actively pursuing more efficient, sustainable, and versatile synthetic routes.
Green Chemistry Approaches
A significant trend in pyrrole (B145914) synthesis is the adoption of green chemistry principles to minimize waste and energy consumption. researchgate.net This includes the use of environmentally benign solvents, catalysts, and reaction conditions.
Catalyst- and Solvent-Free Synthesis: A modified Paal-Knorr reaction has been developed for the synthesis of N-substituted pyrroles at room temperature without the need for a catalyst or solvent. acs.org This method has been successfully applied to a variety of amines, including benzylamines and anilines, yielding the desired pyrrole derivatives in excellent yields. acs.org
Water as a Solvent: An iron(III) chloride catalyzed Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran (B146720) with various amines in water has been reported, providing good to excellent yields of N-substituted pyrroles under mild conditions. organic-chemistry.org
Aqueous Gluconic Acid: A cost-effective and environmentally friendly protocol utilizes 50% gluconic acid in an aqueous solution for the synthesis of pyrrole derivatives. orientjchem.org
Lactic Acid with Ultrasound: Replacing acetic acid with the less volatile and recyclable lactic acid, combined with ultrasound irradiation, has been shown to increase reaction rates and yields in the synthesis of pyrrole derivatives. semanticscholar.org
| Green Synthesis Method | Key Features | Reactants | Conditions | Yield |
| Catalyst- and Solvent-Free Paal-Knorr | No catalyst or solvent required | 2,5-Hexanedione, various amines | Room temperature, simple stirring | Excellent |
| Iron(III) Chloride in Water | Use of water as a green solvent | 2,5-Dimethoxytetrahydrofuran, various amines | Mild reaction conditions | Good to Excellent |
| Aqueous Gluconic Acid | Eco-friendly and cost-effective | Aldehyde, aniline | 100 °C in 50% gluconic acid solution | High |
| Lactic Acid with Ultrasound | Recyclable acid, increased reaction rate | Aminoketone, α-carbonyl compound | Ultrasound (40 kHz, 500 W) | Increased yields |
Flow Chemistry
Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and process control. A continuous flow synthesis of N-substituted pyrroles has been developed using the Clauson-Kaas reaction. acs.org In this method, a solution of an aromatic amine and 2,5-dimethoxytetrahydrofuran is pumped through a heated reactor, resulting in high yields of the desired pyrrole. acs.org This approach allows for rapid and efficient synthesis with simplified product isolation. acs.org
Exploration of New Application Areas in N-Substituted Pyrrole Chemistry
The unique structural and electronic properties of N-substituted pyrroles make them attractive candidates for a wide range of applications, extending beyond their traditional use in medicinal chemistry.
Organic Electronics: N-substituted pyrroles are being investigated for their potential use in organic electronics. acs.org The ability to tune their electronic properties through substitution makes them suitable for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Antiviral Agents: Certain N-substituted pyrroles have demonstrated potent antiviral activity. For example, two N-substituted pyrroles, NB-2 and NB-64, have been identified as inhibitors of HIV-1 entry by interfering with the formation of the gp41 six-helix bundle, a critical step in the viral fusion process. nih.gov
Antibacterial Agents: The pyrrole heterocycle is a key component of many compounds with antibacterial properties. nih.gov Research into new pyrrole-containing compounds is driven by the urgent need for new antibiotics to combat bacterial resistance. nih.gov
Anti-inflammatory Agents: N-substituted 3,4-pyrroledicarboximides have been designed and synthesized as potential anti-inflammatory agents, showing inhibitory activity against COX-1 and COX-2 enzymes. nih.gov
Advanced Computational Tools for Predictive Design and Mechanistic Understanding
Computational chemistry plays an increasingly vital role in modern drug discovery and materials science. For N-substituted pyrroles, these tools are being used to:
Predict Biological Activity: Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking studies are employed to predict the biological activity of new pyrrole derivatives. nih.govbohrium.com For instance, 2D and 3D-QSAR studies have been conducted on N-substituted pyrrole derivatives to model their inhibitory activity against HIV-1 gp41. bohrium.com
Elucidate Reaction Mechanisms: Theoretical calculations are used to understand the mechanisms of pyrrole synthesis and their reactions. scitechdaily.com For example, in-situ spectroscopy and theoretical calculations have been used to support the proposed mechanism of an electrochemical single-carbon insertion into polysubstituted pyrroles, which involves a distonic radical cation intermediate. scitechdaily.com
Analyze Physicochemical Properties: Computational tools are used to determine key physicochemical properties of pyrrole derivatives, such as their lipophilicity (LogP) and molecular weight, which are important for assessing their drug-likeness according to Lipinski's and Veber's rules. nih.govmdpi.com
| Computational Tool | Application | Example |
| QSAR Modeling | Predicting biological activity | Modeling HIV-1 gp41 inhibitory activity of N-substituted pyrroles. bohrium.com |
| Molecular Docking | Understanding ligand-protein interactions | Docking of N-substituted pyrroles into the gp41 hydrophobic pocket. nih.gov |
| In-situ Spectroscopy | Elucidating reaction mechanisms | Supporting the mechanism of electrochemical single-carbon insertion into pyrroles. scitechdaily.com |
| Theoretical Calculations | Analyzing physicochemical properties | Determining drug-likeness parameters based on Lipinski's and Veber's rules. nih.govmdpi.com |
Interdisciplinary Research Integrating Synthesis, Spectroscopy, and Theoretical Chemistry
The future of research on this compound and other N-substituted pyrroles lies in a highly integrated, interdisciplinary approach.
Synthesis and Spectroscopy: The synthesis of novel pyrrole derivatives is intrinsically linked to their characterization using various spectroscopic techniques. researchgate.netresearchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry are essential for confirming the structure of newly synthesized compounds. researchgate.net Single-crystal X-ray diffraction provides definitive structural information. researchgate.netmdpi.com
Synthesis and Computational Chemistry: The combination of synthetic chemistry with computational modeling allows for a rational design of new molecules with desired properties. scitechdaily.com For example, a novel electrochemical method for the para-selective single-carbon insertion into polysubstituted pyrroles was developed with the aid of theoretical calculations to understand the reaction mechanism and control the regioselectivity. scitechdaily.com
Spectroscopy and Theoretical Chemistry: Spectroscopic data can be used to validate and refine theoretical models. The correlation between experimental and calculated spectroscopic data provides a deeper understanding of the electronic structure and properties of the molecules.
This integrated approach, where synthetic chemists, spectroscopists, and theoretical chemists collaborate, is crucial for accelerating the discovery and development of new N-substituted pyrroles with tailored properties for specific applications.
Q & A
Q. What are the standard synthetic routes for preparing 1-Benzyl-3-phenyl-1H-pyrrole, and how are reaction conditions optimized?
The synthesis typically involves cyclization strategies using gold catalysis or Pd-mediated cross-coupling. For example, N-propargyl pyrrole derivatives can undergo gold-catalyzed cyclization to form substituted pyrroles . Key parameters include:
- Solvent selection : Dichloromethane or THF for solubility and inertness.
- Catalyst loading : 2–5 mol% AuCl₃ or Pd(PPh₃)₄.
- Temperature : 60–80°C for 12–24 hours.
Purification often employs column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization. Yield optimization requires careful control of stoichiometry and inert atmospheres .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H-NMR : Diagnostic signals include aromatic protons (δ 6.5–7.5 ppm) and benzyl CH₂ (δ 4.5–5.0 ppm). Coupling constants (e.g., J = 2.7–3.5 Hz) confirm substituent positions .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₇H₁₅N: m/z 233.12).
- X-ray crystallography : Resolves steric effects of benzyl/phenyl groups (e.g., dihedral angles >60° between rings) .
Q. How does the electronic nature of substituents influence pyrrole reactivity?
Electron-withdrawing groups (e.g., sulfonyl) deactivate the pyrrole ring toward electrophilic substitution, while electron-donating groups (e.g., alkyl) enhance reactivity at the 2- and 5-positions. For 1-benzyl-3-phenyl derivatives, steric hindrance from bulky substituents may limit regioselectivity in further functionalization .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for pyrrole derivatives?
Discrepancies in reported activities (e.g., anti-inflammatory vs. null effects) often arise from:
- Assay variability : Use standardized protocols (e.g., COX-2 inhibition assays with IC₅₀ comparisons).
- Structural analogs : Compare 1-benzyl-3-phenyl derivatives with bromo- or sulfonyl-substituted pyrroles to isolate substituent effects .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like TNF-α or EGFR .
Q. How can computational methods guide the design of this compound analogs?
- DFT calculations : Optimize geometries (B3LYP/6-31G*) to assess stabilization energies and frontier molecular orbitals (HOMO-LUMO gaps).
- MD simulations : Predict solubility and membrane permeability using logP values (e.g., 3.8 ± 0.2 for 1-benzyl derivatives) .
- SAR analysis : Correlate substituent electronegativity with bioactivity using QSAR models .
Q. What mechanistic insights explain divergent reaction outcomes in pyrrole alkylation?
Competing pathways (e.g., N- vs. C-alkylation) depend on:
- Base selection : Strong bases (NaH) favor deprotonation at N, while weak bases (Et₃N) promote C-alkylation.
- Leaving groups : Benzyl halides (Br, Cl) vs. tosylates exhibit varying electrophilicity.
- Steric effects : Bulky 3-phenyl groups disfavor ortho-substitution .
Key Methodological Recommendations
- Synthetic reproducibility : Use anhydrous solvents and rigorously exclude oxygen.
- Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments.
- Bioactivity studies : Include positive controls (e.g., indomethacin for anti-inflammatory assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
